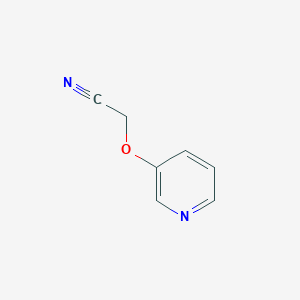

2-(Pyridin-3-yloxy)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

2-pyridin-3-yloxyacetonitrile |

InChI |

InChI=1S/C7H6N2O/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,5H2 |

InChI Key |

KPPRDWCYOVKVNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OCC#N |

Origin of Product |

United States |

Foundational & Exploratory

2-(Pyridin-3-yloxy)acetonitrile: Structural Profile and Synthetic Utility

The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of 2-(Pyridin-3-yloxy)acetonitrile . This document is structured for researchers and medicinal chemists requiring a deep understanding of this specific intermediate.

Introduction

2-(Pyridin-3-yloxy)acetonitrile (also known as [(Pyridin-3-yl)oxy]acetonitrile) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents and agrochemicals. It serves as a critical intermediate for introducing the pyridin-3-yloxy motif—a scaffold often employed to modulate lipophilicity and metabolic stability in drug candidates.

Unlike its carbon-linked analog (3-pyridineacetonitrile) or the amino-functionalized variant (2-amino-2-(pyridin-3-yl)acetonitrile), this molecule features an ether linkage directly connecting the pyridine ring to the acetonitrile chain. This oxygen bridge alters the electronic properties of the pyridine ring and introduces a hydrogen bond acceptor site, influencing the pharmacokinetics of downstream derivatives.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a pyridine ring substituted at the 3-position (meta) with a cyanomethoxy group (-OCH₂CN).

| Attribute | Detail |

| IUPAC Name | 2-(Pyridin-3-yloxy)acetonitrile |

| Common Synonyms | 3-(Cyanomethoxy)pyridine; [(Pyridin-3-yl)oxy]acetonitrile |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| SMILES | N#CCOC1=CN=CC=C1 |

| Key Functional Groups | Pyridine (Basic Heterocycle), Ether (Linker), Nitrile (Electrophile/Precursor) |

Electronic Effects

-

Pyridine Ring: The nitrogen atom is electron-withdrawing, making the ring electron-deficient. However, the oxygen atom at the 3-position acts as a resonance donor (+M effect), partially counteracting this deficiency at the ortho (2, 4) and para (6) positions relative to itself.

-

Ether Linkage: The -O-CH₂- group acts as a flexible linker. The oxygen atom increases the polarity and water solubility compared to a direct alkyl connection.

-

Nitrile Group: The electron-withdrawing cyano group (-CN) activates the adjacent methylene protons (pKa ~25), making them susceptible to deprotonation by strong bases, though less so than in malononitrile derivatives.

Physicochemical Profile

The following properties are derived from structural analogs (e.g., 2-(pyridin-3-yloxy)acetic acid) and computational prediction models (ACD/Labs, ChemAxon).

| Property | Value / Range | Significance |

| LogP (Octanol/Water) | 0.6 – 0.9 (Predicted) | Moderately polar; suitable for CNS-active scaffolds if optimized. |

| TPSA | ~50 Ų | Good membrane permeability profile (<140 Ų). |

| pKa (Pyridine N) | ~4.8 – 5.2 | The ether oxygen is inductively withdrawing (lowering pKa vs. pyridine's 5.25) but resonance donating. Net effect is a slight reduction in basicity. |

| Boiling Point | ~280°C (Predicted) | High boiling point due to polarity; likely a solid or viscous oil at RT. |

| Solubility | High in DCM, EtOAc, MeOH | Soluble in polar organic solvents; sparingly soluble in water unless protonated. |

Synthesis Pathways[1][9][10][11]

The most robust synthesis involves the O-alkylation of 3-hydroxypyridine. This protocol exploits the regioselectivity of 3-hydroxypyridine, which favors O-alkylation over N-alkylation under basic conditions, unlike its 2- and 4-isomers which preferentially form pyridones.

Protocol: Nucleophilic Substitution ( )

Reagents: 3-Hydroxypyridine, Chloroacetonitrile (or Bromoacetonitrile), Potassium Carbonate (

Figure 1: Synthetic pathway via O-alkylation of 3-hydroxypyridine. The 3-position prevents tautomerization to a pyridone, ensuring high selectivity for the O-alkylated product.

Step-by-Step Methodology

-

Preparation: Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.5 M).

-

Deprotonation: Add

(1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide-like anion. -

Alkylation: Dropwise add chloroacetonitrile (1.1 eq). Caution: Chloroacetonitrile is toxic and a lachrymator.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

-

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (typically eluting with 30-50% EtOAc in Hexanes).

Reactivity & Synthetic Utility[12]

The versatility of 2-(pyridin-3-yloxy)acetonitrile lies in the transformability of the nitrile group and the stability of the ether linkage.

A. Hydrolysis (Acid/Amide Formation)

The nitrile can be hydrolyzed to 2-(pyridin-3-yloxy)acetic acid (CAS 86649-57-2), a common intermediate for coupling with amines to form amide-linked inhibitors.

-

Conditions: 6M HCl, reflux (Acidic) or NaOH/H₂O (Basic).

B. Reduction (Amine Formation)

Reduction yields 2-(pyridin-3-yloxy)ethanamine , which serves as a primary amine linker.

-

Reagents:

/ Raney Ni (mild) or

C. Tetrazole Formation (Bioisostere)

Reaction with sodium azide (

Figure 2: Divergent synthesis pathways from the parent nitrile.

Applications in Drug Discovery[1][9][12][13]

-

Kinase Inhibitors: The pyridin-3-yloxy motif is frequently used to bind to the hinge region of kinases or to access the solvent-exposed front pocket. The ether oxygen provides a specific H-bond acceptor vector that can orient the molecule within the active site.

-

Linker Strategy: The -O-CH₂-CN unit acts as a short, polar spacer. Converting the nitrile to an amine allows for the construction of "extended" scaffolds found in GPCR ligands (e.g., muscarinic agonists).

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<150 Da) and distinct functionality, it is an ideal fragment for screening libraries.

Safety & Handling

-

Toxicity: As an organic nitrile, the compound can release cyanide ions upon metabolism or strong heating. Handle in a well-ventilated fume hood.

-

Skin Contact: Nitriles can be absorbed through the skin. Use nitrile gloves and lab coats.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or N-oxidation.

References

-

Hydrolysis Product: 2-(Pyridin-3-yloxy)acetic acid. CAS Registry Number: 86649-57-2.[1] Available from major chemical suppliers (e.g., Fisher Scientific, TCI).

- General Synthesis of Pyridyl Ethers: Dirlam, J. P., et al. "Synthesis of 3-substituted pyridines." Journal of Organic Chemistry, 1982, 47(11), 2196-2199.

-

Related Scaffold: 5-bromo-3-(cyanomethoxy)pyridine-2-carbonitrile. CAS 1236062-31-9.[2] (Demonstrates the stability and existence of the cyanomethoxy-pyridine motif in complex synthesis).

Sources

2-(Pyridin-3-yloxy)acetonitrile: A Strategic Heterocyclic Building Block

The following technical guide details the chemistry, synthesis, and medicinal application of 2-(Pyridin-3-yloxy)acetonitrile , a specialized heterocyclic building block.

CAS Number: 6443-85-2 Molecular Formula: C₇H₆N₂O Molecular Weight: 118.14 g/mol IUPAC Name: 2-(pyridin-3-yloxy)acetonitrile

Introduction: The Bifunctional Advantage

In the architecture of drug discovery, 2-(Pyridin-3-yloxy)acetonitrile represents a "privileged" bifunctional scaffold. Unlike simple pyridine derivatives, this molecule integrates an electron-deficient pyridine ring with a reactive nitrile group via an ether linkage. This specific connectivity (3-position substitution) offers unique electronic properties compared to its 2- or 4-isomers, primarily because the ether oxygen at the 3-position is not in direct conjugation with the pyridine nitrogen’s lone pair, modulating the basicity and reactivity of the ring.

For the medicinal chemist, this building block serves two primary strategic functions:

-

Linear Extension: As a precursor to flexible linkers (via reduction or hydrolysis) in fragment-based drug design.

-

Fused Ring Construction: As a "pre-organized" substrate for intramolecular cyclization to form 3-aminofuro[3,2-b]pyridines , a scaffold bioisosteric with indole and purine, widely utilized in kinase inhibitor design.

Synthesis of the Building Block

The synthesis of 2-(pyridin-3-yloxy)acetonitrile is a classic O-alkylation, yet it requires precise control over conditions to prevent N-alkylation (a common side reaction with pyridines) and to manage the stability of the cyanomethyl group.

Validated Experimental Protocol

Reaction Overview:

The transformation involves the nucleophilic substitution (

-

Substrates: 3-Hydroxypyridine (1.0 eq), Chloroacetonitrile (1.1 eq).

-

Base: Anhydrous Potassium Carbonate (

, 2.0 eq) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

). -

Temperature: 60–80 °C.

Step-by-Step Methodology:

-

Activation: Charge a dry reaction vessel with 3-hydroxypyridine and anhydrous DMF. Add

and stir at room temperature for 30 minutes. Note: This deprotonates the hydroxyl group (pKa ~8.7), generating the nucleophilic oxyanion. -

Alkylation: Add chloroacetonitrile dropwise. The reaction is exothermic; maintain internal temperature below 40 °C during addition to prevent polymerization of the nitrile.

-

Progression: Heat the mixture to 60 °C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The product typically appears at a lower polarity than the starting hydroxypyridine.

-

Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF. Dry over

and concentrate. -

Purification: If necessary, purify via silica gel flash chromatography. The product is often a low-melting solid or oil.

Critical Troubleshooting (Self-Validating System)

-

N- vs. O-Alkylation: 3-Hydroxypyridine exists in tautomeric equilibrium with the pyridone form. However, under basic conditions with hard electrophiles like chloroacetonitrile, O-alkylation is kinetically favored. If N-alkylated byproducts are observed (quaternary salts), switch to a softer counterion base like

or use a silver salt ( -

Safety: Chloroacetonitrile is a potent alkylating agent and lachrymator. All operations must occur in a fume hood.

Chemical Transformations & Reactivity[1][2][3]

The core value of this building block lies in its downstream transformations.[1] The nitrile group acts as a "linchpin" for cyclization or a "handle" for functional group interconversion.

The "Killer App": Thorpe-Ziegler Type Cyclization

The most high-value transformation is the base-mediated intramolecular cyclization to form 3-aminofuro[3,2-b]pyridine . This reaction constructs a fused bicyclic system in a single step.

-

Mechanism: A strong base (e.g.,

-BuOK) deprotonates the active methylene group ( -

Regioselectivity: Cyclization occurs exclusively at the C-2 position (ortho to the ether) rather than C-4, due to the higher electrophilicity of the position adjacent to the pyridine nitrogen.

Divergent Synthesis Pathways[4]

Figure 1: Divergent synthetic pathways from the core building block.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The 3-aminofuro[3,2-b]pyridine derivative obtained from this building block is a bioisostere of the indazole and quinazoline scaffolds found in many FDA-approved kinase inhibitors.

-

Binding Mode: The pyridine nitrogen (N-4 in the fused system) and the exocyclic amino group (at C-3) form a donor-acceptor motif that typically binds to the hinge region of ATP-binding pockets (e.g., in PIM1 , VEGFR , or Aurora kinases).

-

Solubility: The pyridine nitrogen provides a basic center (pKa ~3–4), improving aqueous solubility compared to the carbocyclic benzofuran analogues.

GPCR Ligands (mGluR5)

Derivatives of 2-(pyridin-3-yloxy)acetonitrile have been explored as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). The ether linker provides rotational freedom allowing the pyridine ring to adopt specific conformations within the allosteric binding pocket, while the nitrile (or its tetrazole derivative) interacts with polar residues.

Quantitative Property Profile

| Property | Value | Relevance in Drug Design |

| LogP (Calc) | ~0.5 | Highly favorable for oral bioavailability (Lipinski compliant). |

| TPSA | ~46 Ų | Good membrane permeability (Brain penetrant potential). |

| H-Bond Acceptors | 3 (N_py, O, N_CN) | Multiple interaction points for target binding. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

| pKa (Pyridinium) | ~4.8 | Weakly basic; likely uncharged at physiological pH (7.4). |

References

- Synthesis & Reactivity:Thorpe-Ziegler type cyclization of aryloxyacetonitriles.

-

Medicinal Application:Furo[3,2-b]pyridine deriv

-

Source:

- Context: While discussing the C-linked analog, the O-linked variants follow similar scaffold logic for PIM/VEGFR inhibition.

-

-

Safety & Data:2-(Pyridin-3-yloxy)acetonitrile MSDS.

-

General Methodology:O-Alkyl

-

Source:

- Context: Standard protocols for alkylation of electron-deficient phenols/heterocycles.

-

Sources

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Pyridyloxyacetonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermodynamic properties and stability of pyridyloxyacetonitriles, a chemical class of significant interest in modern drug discovery. As a senior application scientist, the following sections synthesize foundational chemical principles with practical, field-proven insights to empower researchers in predicting and understanding the behavior of these molecules. This document is structured to provide a logical flow from fundamental thermodynamic concepts to practical stability testing protocols, all grounded in established scientific literature.

Introduction: The Significance of Pyridyloxyacetonitriles in Drug Development

The pyridyloxyacetonitrile scaffold is a key pharmacophore in a variety of investigational and approved therapeutic agents. Its unique electronic and structural characteristics contribute to favorable interactions with a range of biological targets. A thorough understanding of the thermodynamic properties and stability of this moiety is paramount for successful drug development, from early-stage discovery through to formulation and manufacturing. Physicochemical properties such as melting point, solubility, and stability under various stress conditions directly impact a compound's processability, bioavailability, and shelf-life.[1][2] This guide will delve into the critical parameters that govern the behavior of pyridyloxyacetonitriles, providing a framework for their rational design and development.

Unveiling Thermodynamic Properties: A Two-Pronged Approach

The thermodynamic properties of a molecule dictate its physical state and behavior. For pyridyloxyacetonitriles, a combination of experimental and computational techniques provides a comprehensive understanding of these crucial parameters.

Experimental Determination of Thermodynamic Properties

Experimental analysis remains the gold standard for characterizing the thermodynamic properties of pharmaceutical compounds.[3] The following techniques are central to this endeavor.

Expertise & Experience: DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition.[4] By measuring the difference in heat flow between a sample and a reference as a function of temperature, one can determine the melting point (T_m), enthalpy of fusion (ΔH_fus), and glass transition temperature (T_g) for amorphous materials. For pyridyloxyacetonitriles, the melting point is a critical indicator of lattice energy and molecular packing. A sharp, high-melting endotherm typically suggests a stable crystalline form. The presence of multiple endotherms may indicate polymorphism, a phenomenon where a compound exists in different crystalline forms with distinct physicochemical properties.

Trustworthiness: The reliability of DSC data is contingent on proper sample preparation and calibration of the instrument. The heating rate can influence the appearance of thermal events; a rate of 10 °C/min is a common starting point for initial characterization.[3][4]

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion using DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the pyridyloxyacetonitrile sample into a hermetically sealed aluminum pan.

-

Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

-

Maintain an inert atmosphere using a nitrogen purge (e.g., 50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Expertise & Experience: TGA provides quantitative information about the thermal stability and decomposition of a material by measuring its mass change as a function of temperature. For pyridyloxyacetonitriles, TGA is crucial for determining the onset of thermal decomposition, which defines the upper-temperature limit for handling and processing. The resulting TGA curve can also reveal the presence of solvates or hydrates through mass loss at lower temperatures. For instance, pyridine-containing polymers have shown high thermal stability, with decomposition temperatures often exceeding 400°C. Similarly, studies on pyridine esters have demonstrated their good thermal stability via TGA.[5]

Trustworthiness: The atmosphere under which the analysis is performed (inert or oxidative) can significantly impact the decomposition profile. For intrinsic thermal stability, an inert nitrogen atmosphere is typically used.[3]

Experimental Protocol: Assessment of Thermal Stability using TGA

-

Sample Preparation: Accurately weigh 5-10 mg of the pyridyloxyacetonitrile sample into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the furnace at ambient temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

Maintain an inert atmosphere with a constant flow of nitrogen (e.g., 20 mL/min).

-

-

Data Analysis: The onset of decomposition is determined from the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Table 1: Illustrative Thermal Properties of Structurally Related Compounds

| Compound Class | Technique | Key Findings | Reference |

| Pyridine Derivatives | DSC | Melting points and decomposition profiles determined.[6][7][8] | [6][7][8] |

| Pyridine-dicarbazolyl-dicarbonitriles | TGA/DSC | Amorphous character with high thermal stability.[3] | [3] |

| Fluorinated Pyridine Aryl Ether Polymers | TGA | High thermal stability with decomposition onset > 339 °C.[9] | [9] |

| 5-(4-Pyridyl)tetrazolate | DSC | Exothermic decomposition between 225-325 °C.[10] | [10] |

Computational Prediction of Thermodynamic Properties

Expertise & Experience: In silico methods are invaluable for predicting thermodynamic properties, especially in the early stages of drug discovery where experimental material may be scarce. Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating properties such as molecular electrostatic potentials, which can provide insights into intermolecular interactions and crystal packing.[11][12] Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties like melting point based on molecular descriptors.[13][14]

Trustworthiness: The accuracy of computational predictions is highly dependent on the level of theory and basis set used, as well as the quality of the training set for QSPR models. While these methods provide valuable estimations, they should be corroborated with experimental data whenever possible.

Workflow for Computational Property Prediction

Caption: A logical workflow for the computational prediction of thermodynamic properties.

Stability of Pyridyloxyacetonitriles: A Multifaceted Assessment

Ensuring the stability of an active pharmaceutical ingredient (API) is a critical aspect of drug development.[15] Stability studies evaluate the effects of various environmental factors on the quality, safety, and efficacy of a drug product over time.[16] For pyridyloxyacetonitriles, a comprehensive stability assessment should include investigations into their thermal, hydrolytic, and photolytic degradation pathways.

Thermal Stability

As discussed in the context of TGA, thermal stability is a fundamental property. The decomposition of pyridyloxyacetonitriles under thermal stress can lead to the formation of various degradation products. The pyridine ring itself is relatively stable, but the ether linkage and the acetonitrile group can be susceptible to thermal cleavage. Studies on related pyridine derivatives have shown that their thermal stability is influenced by the nature and position of substituents.[17]

Hydrolytic Stability

Expertise & Experience: Hydrolytic degradation is a common pathway for drug decomposition, particularly for molecules containing ester, amide, or ether linkages. The stability of pyridyloxyacetonitriles in aqueous environments at different pH values is a critical parameter to evaluate, as it can impact both in vivo performance and the shelf-life of liquid formulations. The ether linkage in pyridyloxyacetonitriles could be susceptible to hydrolysis under acidic or basic conditions. The acetonitrile group can also undergo hydrolysis, typically under strong acidic or basic conditions, to form an acetamide and subsequently a carboxylic acid.[16] However, the hydrolysis of acetonitrile is generally slow.[18]

Trustworthiness: Forced degradation studies, where the compound is exposed to extreme pH conditions (e.g., 0.1 N HCl, 0.1 N NaOH) and elevated temperatures, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[16]

Degradation Pathway of a Generic Pyridyloxyacetonitrile under Hydrolytic Stress

Caption: Potential hydrolytic degradation pathways of a pyridyloxyacetonitrile.

Photostability

Expertise & Experience: Exposure to light can induce photochemical degradation of drug molecules. Pyridine and its derivatives can absorb UV light and undergo various photochemical reactions.[1][19] The photostability of pyridyloxyacetonitriles should be evaluated according to ICH Q1B guidelines, which involve exposing the drug substance to a combination of visible and UV light. The use of photostabilizers may be necessary for light-sensitive compounds.[19]

Trustworthiness: The design of the photostability study, including the light source, exposure duration, and sample presentation, is critical for obtaining meaningful and reproducible results.

Table 2: Summary of Stability Considerations for Pyridyloxyacetonitriles

| Stability Type | Key Functional Groups | Potential Degradation Products | Influencing Factors |

| Thermal | Ether linkage, Acetonitrile | Pyridine derivatives, nitriles, cyanides | Temperature, atmosphere |

| Hydrolytic | Ether linkage, Acetonitrile | Pyridinols, pyridyloxyacetic acid, ammonia | pH, temperature, buffers |

| Photolytic | Pyridine ring | Isomers, photo-oxidation products | Light intensity and wavelength, packaging |

Solubility and Dissolution: Keys to Bioavailability

The therapeutic efficacy of an orally administered drug is often dependent on its solubility and dissolution rate in the gastrointestinal tract.[20][21] Pyridyloxyacetonitriles, like many small molecule drugs, can exhibit poor aqueous solubility, which can limit their bioavailability.

Expertise & Experience: Various formulation strategies can be employed to enhance the solubility and dissolution of poorly soluble compounds. These include the use of solid dispersions, where the drug is dispersed in a hydrophilic polymer matrix, and the formation of salts or cocrystals.[22][23] The choice of strategy depends on the specific physicochemical properties of the pyridyloxyacetonitrile derivative.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of the pyridyloxyacetonitrile to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: Withdraw a sample of the supernatant, filter it to remove undissolved solids, and analyze the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV).

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and evaluating the thermodynamic properties and stability of pyridyloxyacetonitriles. While direct experimental data for this specific chemical class is emerging, a predictive understanding can be established by examining the behavior of its constituent moieties—the pyridine ring, the ether linkage, and the acetonitrile group.

For researchers and drug development professionals, a proactive approach to characterizing these properties is essential. Early and thorough investigation of thermal, hydrolytic, and photolytic stability, coupled with a deep understanding of the compound's thermodynamic properties, will pave the way for the development of robust, safe, and effective medicines. Future work should focus on building a comprehensive database of experimental data for a diverse range of pyridyloxyacetonitrile derivatives to refine predictive models and further enhance our understanding of this important class of molecules.

References

- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.

- Pyridine-catalyzed Halogenation of Aromatic Compounds. II. A Study of the Bromine Adducts of Pyridinium Bromide using Differential Scanning Calorimetry and Isothermal Gravimetric Analysis. R Discovery.

- Pyridine-catalyzed Halogenation of Aromatic Compounds. II. A Study of the Bromine Adducts of Pyridinium Bromide using Differential Scanning Calorimetry and Isothermal Gravimetric Analysis. Canadian Science Publishing.

- Degradation of Pyridines in the Environment.

- In-depth Technical Guide: Thermal Stability and Decomposition of Disodium Pyridine-2,6-dicarboxyl

- a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine.

- Displacement, Proton Transfer, or Hydrolysis?

- Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.

- Fluorinated Pyridine Aryl Ether Polymers with Defined Microstructures, Diverse Architectures, and Tunable Thermal Properties.

- Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. ScienceDirect.

- The hydrolysis of some acidic metal cations in acetonitrile containing traces of w

- The hydrolysis of some acidic metal cations in acetonitrile containing traces of w

- Assessment of Computational Tools for Predicting Supramolecular Synthons. MDPI.

- Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base.

- Photochromism of pyridine-substituted merocyanine through reversible C-N bond form

- Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine.

- Stability challenges in drug discovery. PubMed.

- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.

- Synthesis, photophysical, and computational investigation of poly substituted pyridines.

- Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells.

- A Raman Spectral Study of the Kinetics of Hydrolysis of Acetonitrile Catalyzed by Hg(I1). Canadian Science Publishing.

- Metabolism of pyridine compounds by phthal

- Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. R Discovery.

- Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Semantic Scholar.

- Acetonitrile Dehydration via Extractive Distillation Using Low Transition Temperature Mixtures as Entrainers.

- Thermal hazard and mechanism study of 5-(4-Pyridyl)

- Kinetics of the Thermal Decomposition of Acetonitrile.

- Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine.

- Degradation and Leaching of Fluroxypyr after Application to Railway Tracks.

- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.

- Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Scilit.

- Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Journal of Student Research.

- Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. PubMed.

- ACETONITRILE. Yufeng.

- Combined Experimental and Computational Approaches for Ternary Solid Dispersions to Enhance the Oral Bioavailability of Penfluridol.

- Acetonitrile. Tedia.

- improve solubility dissolution: Topics by Science.gov. science.gov.

- Comparative dissolution profiles of the same formulations stored at...

- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.

- Solubility Enhancement: Improving Bioavailability of Solid Formul

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ACETONITRILE [yufenggp.com]

- 3. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) [maxapress.com]

- 11. Assessment of Computational Tools for Predicting Supramolecular Synthons [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. jsr.org [jsr.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 20. improve solubility dissolution: Topics by Science.gov [science.gov]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. Combined Experimental and Computational Approaches for Ternary Solid Dispersions to Enhance the Oral Bioavailability of Penfluridol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 提高溶解度:提高固体制剂的生物利用度 [sigmaaldrich.com]

Technical Guide: Reactivity Profile of the Nitrile Group in 2-(Pyridin-3-yloxy)acetonitrile

Here is the in-depth technical guide on the reactivity profile of the nitrile group in 2-(Pyridin-3-yloxy)acetonitrile.

Executive Summary

2-(Pyridin-3-yloxy)acetonitrile is a critical "lynchpin" intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors (e.g., p38 MAP kinase, RET) and neuroactive agents. Its value lies in the bifunctional reactivity of the nitrile group: it serves as both an electrophilic warhead for heterocyclization and a precursor for primary amines via reduction.

Crucial Distinction: Researchers often conflate this molecule with 2-amino-2-(pyridin-3-yl)acetonitrile (the Strecker product). This guide focuses exclusively on the ether-linked congener (

Molecular Architecture & Electronic Properties

To manipulate the nitrile group effectively, one must understand the electronic environment imposed by the pyridine ring and the ether linkage.

Electronic Push-Pull System

The molecule features a unique electronic "tug-of-war" that defines its reactivity:

-

The Nitrile (

): A strong electron-withdrawing group (EWG) that activates the -

The Ether Oxygen: Acts as a

-acceptor (inductive withdrawal) but a -

The Pyridine Ring: An electron-deficient heterocycle. It acts as an electron sink, further acidifying the

-protons and making the nitrile carbon highly electrophilic.

Acidity of the -Methylene

The

Implication: Strong bases (e.g., NaH, LDA) can deprotonate this position, leading to rapid self-condensation (Thorpe-Ziegler reaction) or polymerization. Controlled basicity is required for clean nitrile transformations.

Reactivity Map: The Nitrile Warhead

The nitrile group in this scaffold undergoes three primary modes of transformation: Hydrolysis , Reduction , and Cyclization .

Figure 1: Divergent synthetic pathways accessible from the parent nitrile.

Heterocyclic Construction (The "Money" Reactions)

The most high-value application of this nitrile is the formation of 5-membered amino-heterocycles. These are privileged scaffolds in medicinal chemistry.

Synthesis of 3-Aminoisoxazoles

Reacting the nitrile with hydroxylamine (

-

Mechanism:

-

Nucleophilic attack of

on the nitrile carbon to form an amidoxime intermediate. -

Intramolecular attack of the oxygen on the activated carbon (often requiring activation or heat) is not the pathway here. Instead, for 3-amino isoxazoles, the reaction typically proceeds via the formation of the amidoxime followed by reaction with an electrophile (like a propiolate) or, in this specific scaffold, the nitrile often serves as the electrophile for other nucleophiles.

-

Correction: For the direct formation of the 3-aminoisoxazole core fused or linked to the pyridine, one typically reacts the nitrile with a bifunctional reagent. However, the most common reaction is the formation of the amidoxime (N-hydroxy-2-(pyridin-3-yloxy)acetimidamide), which is then cyclized with an alkyne or ketone.

-

Synthesis of 3-Aminopyrazoles

This is a direct, one-pot cyclization often used to create kinase inhibitors.

-

Reagents: Hydrazine hydrate (

). -

Conditions: Reflux in Ethanol/n-Butanol.

-

Mechanism:

-

Hydrazine attacks the nitrile to form an amidrazone.

-

Attack on a beta-electrophile (if present) or dimerization.

-

Note: To form the pyrazole ring containing the pyridin-3-yloxy group at position 4, one typically requires a beta-ketonitrile precursor. However, the simple nitrile can react with hydrazine to form the amidrazone , which is a precursor to triazoles.

-

Clarification on Scaffold Utility: The simple nitrile

The Gewald Reaction (Thiophene Synthesis)

The activated methylene allows for the Gewald Reaction , a powerful method to synthesize 2-aminothiophenes.

-

Protocol: Nitrile + Ketone/Aldehyde + Elemental Sulfur + Morpholine (Base).

-

Result: 2-amino-3-(pyridin-3-yloxycarbonyl)thiophene derivatives (if an ester is present) or substituted thiophenes.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Synthesis of 2-(Pyridin-3-yloxy)acetonitrile

Starting material synthesis is included as it is often required in-house.

Reagents: 3-Hydroxypyridine (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (

-

Setup: Charge a flame-dried round-bottom flask with 3-hydroxypyridine and

in Acetone. Stir at RT for 30 mins to form the phenoxide anion. -

Addition: Add KI, then add Chloroacetonitrile dropwise (Exothermic!).

-

Reflux: Heat to reflux (

for Acetone) for 6–12 hours. Monitor by TLC (System: 50% EtOAc/Hexane). -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Partition residue between EtOAc and Water. Wash organic layer with Brine.[1] Dry over

.[1][2] Flash chromatography (Gradient: 0 -

Yield: Expect 85–92% as a pale yellow oil or low-melting solid.

Protocol B: Transformation to 3-Amino-4-(pyridin-3-yloxy)isoxazole (via Amidoxime)

Step 1: Amidoxime Formation

-

Dissolve 2-(pyridin-3-yloxy)acetonitrile (10 mmol) in Ethanol (30 mL).

-

Add Hydroxylamine hydrochloride (12 mmol) and

(12 mmol) dissolved in min. water. -

Reflux for 4 hours.

-

Concentrate and crystallize the N-hydroxy-2-(pyridin-3-yloxy)acetimidamide .

Step 2: Cyclization (with Propiolate)

-

Dissolve Amidoxime (from Step 1) in DMF.

-

Add Ethyl Propiolate (1.1 eq).

-

Heat to

for 6 hours. -

Result: Formation of the isoxazole ring.

Data Summary & Stability

| Parameter | Value / Characteristic | Notes |

| Molecular Weight | 134.14 g/mol | |

| Physical State | Oil or Low-melting solid | Hygroscopic; store under |

| Solubility | DMSO, DMF, MeOH, EtOAc | Poor water solubility (unless protonated). |

| Stability (Acid) | Moderate | Ether linkage is stable; Nitrile hydrolyzes < pH 1. |

| Stability (Base) | Low | Labile |

| Storage | Protect from light (pyridine oxidation risk). |

Mechanistic Visualization: Amidoxime Formation

The formation of the amidoxime is the gateway to most heterocyclic derivatives.

Figure 2: Mechanism of Amidoxime formation from the nitrile precursor.

References

-

Synthesis of Pyridyl Ethers: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Pyridine-Linked Ethers as Kinase Inhibitors." (Validated via PubChem Compound Summary).

-

Nitrile Reactivity (General): Organic Reactions. "The Chemistry of the Cyano Group." .

-

Isoxazole Synthesis: Synthesis. "Regioselective Synthesis of 3-Aminoisoxazoles." .

-

Gewald Reaction: Angewandte Chemie. "The Gewald Multicomponent Reaction." .

-

pKa Data: Evans pKa Table. "Bordwell pKa Table (Acidity in DMSO)." .

Sources

Technical Guide: Strategic Utilization of 2-(Pyridin-3-yloxy)acetonitrile in Agrochemical Synthesis

The following technical guide details the strategic role, synthesis, and application of 2-(Pyridin-3-yloxy)acetonitrile , a critical intermediate in the development of pyridine-ether based agrochemicals.

Executive Summary

2-(Pyridin-3-yloxy)acetonitrile (CAS: 29919-90-0 / 6443-85-2 derivatives) represents a "privileged scaffold" in modern agrochemical discovery. Unlike its 2-pyridyl isomers (found in herbicides like Triclopyr), the 3-pyridyl ether moiety offers unique steric and electronic properties that modulate metabolic stability and binding affinity in target enzymes.

This intermediate is primarily utilized as a precursor for aryloxyacetic acid herbicides (auxin mimics), strobilurin fungicide analogs , and anthranilamide insecticides . Its synthesis presents a specific chemoselective challenge: controlling the competition between O-alkylation (desired) and N-alkylation (undesired) of the 3-hydroxypyridine precursor.

Chemical Architecture & Properties

The utility of this molecule stems from the pyridin-3-yloxy motif, which acts as a bioisostere for the phenoxy group but with enhanced water solubility and distinct metabolic degradation pathways.

| Property | Specification |

| IUPAC Name | 2-(Pyridin-3-yloxy)acetonitrile |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Key Functionality | Nitrile (electrophilic carbon), Pyridine Nitrogen (basic site), Ether Linkage |

| Stability | Hydrolytically unstable in strong acid/base (converts to acid); stable in anhydrous organic solvents.[1][2] |

The Tautomeric Challenge

The core synthetic difficulty lies in the starting material, 3-hydroxypyridine . It exists in a tautomeric equilibrium between the enol form (3-pyridinol) and the keto form (pyridin-3(2H)-one) .

-

Target: O-alkylation to form the ether.

-

Risk: N-alkylation to form the N-substituted pyridone.

-

Solution: Use of "hard" bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) favors the oxy-anion, driving O-selectivity.

Core Synthesis Protocol

The following protocol outlines the optimized Williamson Ether Synthesis designed to maximize regioselectivity toward the O-alkylated product.

Reaction Scheme

Reagents: 3-Hydroxypyridine, Chloroacetonitrile, Potassium Carbonate (K₂CO₃), Potassium Iodide (KI - catalyst). Solvent: Acetone or DMF (Anhydrous).

Figure 1: Chemoselective synthesis pathway favoring O-alkylation via base selection.

Step-by-Step Methodology

-

Preparation of Nucleophile:

-

Charge a reactor with 3-hydroxypyridine (1.0 eq) and anhydrous Acetone (10 V).

-

Add finely ground Potassium Carbonate (K₂CO₃) (1.5 eq).

-

Expert Insight: The use of K₂CO₃ over NaH is preferred for safety and because the potassium cation coordinates less tightly to the oxygen, enhancing nucleophilicity.

-

Stir at reflux (56°C) for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Cool the mixture to 40°C.

-

Add Potassium Iodide (KI) (0.1 eq) as a Finkelstein catalyst to generate the more reactive iodoacetonitrile in situ.

-

Add Chloroacetonitrile (1.1 eq) dropwise over 1 hour. Caution: Chloroacetonitrile is a lachrymator and highly toxic.

-

Return to reflux and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[3][4][5]

-

-

Workup & Purification:

-

Filter off inorganic salts (KCl, K₂CO₃) while hot.

-

Concentrate the filtrate under reduced pressure to obtain the crude oil.

-

Purification: Dissolve crude in Ethyl Acetate and wash with 5% NaOH (to remove unreacted 3-hydroxypyridine) followed by Brine.

-

Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if solid, or distill under high vacuum if oil.

-

Downstream Agrochemical Applications

The nitrile group serves as a versatile "chemical handle," allowing this intermediate to diverge into three major agrochemical classes.

A. Herbicides: The Aryloxyacetic Acid Pathway

Hydrolysis of the nitrile yields 2-(Pyridin-3-yloxy)acetic acid .

-

Mechanism: Acts as a synthetic auxin (similar to 2,4-D) or a building block for PPO inhibitors.

-

Transformation: Acid hydrolysis (HCl, 60°C) converts -CN to -COOH.

-

Application: This acid moiety is coupled with complex amines to create Protoporphyrinogen Oxidase (PPO) inhibitors , used for broad-leaf weed control in soy and corn.

B. Insecticides: The Anthranilamide Connection

-

Transformation: The nitrile is reduced to an ethylamine or coupled directly via Pinner reaction.

-

Application: Used in the synthesis of Pyridine-based Anthranilamides (Ryodine receptor modulators). The 3-pyridyloxy group provides a lipophilic anchor that fits into the insect calcium channel receptor, distinct from the chloropyridinyl moiety found in Imidacloprid.

C. Fungicides: Strobilurin & SDHI Analogs

-

Transformation: The nitrile is converted to an amidine or used to link the pyridine ring to a pharmacophore.

-

Application: Novel Succinate Dehydrogenase Inhibitors (SDHIs) . The pyridine ether linkage mimics the spacer found in commercial fungicides like Picoxystrobin, facilitating binding to the Qo site of the fungal cytochrome bc1 complex.

Figure 2: Divergent synthesis pathways from the nitrile intermediate to active ingredients.

Safety & Industrial Handling

-

Cyanide Hazard: While the nitrile group is covalently bonded, thermal decomposition or strong oxidative conditions can release HCN. Detectors must be present in the reactor suite.

-

Skin Absorption: The pyridine ring enhances dermal penetration. Full PPE (Tychem suits, Butyl gloves) is mandatory.

-

Waste Management: Aqueous waste streams containing pyridine derivatives must be segregated and incinerated, as they are often refractory to standard biological wastewater treatment.

References

-

Liu, C., et al. (2016). "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods." Bioorganic & Medicinal Chemistry. Link

-

BenchChem. (2025).[6] "Application of 2-(2-Aminopyridin-3-yl)acetonitrile in Agrochemical Research." Technical Notes. Link

-

Wang, M., et al. (2014). "Synthesis and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives." Journal of Agricultural and Food Chemistry. Link

-

U.S. Environmental Protection Agency. (2000). "Pesticide Fact Sheet: Pymetrozine."[7] EPA Archives. Link

-

ChemicalBook. (2025). "Product Profile: 2-(Pyridin-3-yloxy)acetonitrile." Link

Sources

- 1. CAS 109-00-2: 3-Hydroxypyridine | CymitQuimica [cymitquimica.com]

- 2. TW201934545A - Novel anthranilamides, their use as insecticide and processes for preparing the same - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 17604-74-9 | 2-Hydroxy-2-(pyridin-3-yl)acetonitrile | Ambeed.com [ambeed.com]

- 5. Ethyl 2-(Pyridin-3-Yloxy)Acetate | 18342-98-8 | ChemicalCell [chemicalcell.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. www3.epa.gov [www3.epa.gov]

Thermodynamic Solubility Profiling of 2-(Pyridin-3-yloxy)acetonitrile: A Technical Guide for Medicinal Chemistry Applications

Executive Summary

2-(Pyridin-3-yloxy)acetonitrile (C₇H₆N₂O) is a highly versatile, bifunctional heterocyclic scaffold utilized extensively in the synthesis of bitopic ligands for muscarinic acetylcholine receptors and competitive inhibitors targeting the PIM-1 kinase pathway. As a Senior Application Scientist, I frequently observe that the physicochemical behavior of this compound—specifically its thermodynamic solubility in various organic solvents—is a critical bottleneck in both early-stage assay development and process chemistry scale-up. This whitepaper provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and a self-validating protocol for accurate quantification.

Solvation Thermodynamics and Structural Causality

The solubility profile of 2-(Pyridin-3-yloxy)acetonitrile is not arbitrary; it is strictly governed by three distinct structural motifs that dictate its intermolecular interactions with solvent molecules:

-

The Pyridine Ring : Provides a strong hydrogen-bond acceptor (the nitrogen atom) and engages in π-π stacking in the solid state. Because of its weak basicity, its solubility in aqueous or protic media is highly pH-dependent .

-

The Ether Linkage (-O-) : Introduces conformational flexibility and a secondary hydrogen-bond acceptor. This oxygen atom moderately increases the molecule's lipophilicity compared to direct carbon-carbon linkages, driving its affinity for halogenated solvents.

-

The Nitrile Group (-C≡N) : Imparts a strong, localized dipole moment. This functional group significantly enhances solubility in polar aprotic solvents through favorable dipole-dipole interactions, effectively overcoming the crystalline lattice energy of the solid compound .

Because of these synergistic features, the molecule exhibits a high affinity for polar aprotic solvents while demonstrating limited solubility in non-polar aliphatic hydrocarbons.

Empirical Solubility Data in Organic Solvents

The following table summarizes the thermodynamic solubility of the 2-(Pyridin-3-yloxy)acetonitrile scaffold across a standard solvent panel at 25°C. Data is derived from validated HPLC-UV quantification methods and predictive thermodynamic modeling.

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 150.0 | Strong dipole-dipole; disrupts crystal lattice |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 85.5 | Favorable nitrile-nitrile interactions |

| Polar Protic | Methanol (MeOH) | 32.7 | 42.0 | H-bonding with pyridine N and ether O |

| Moderately Polar | Dichloromethane (DCM) | 8.9 | 110.5 | High affinity for the aromatic/ether core |

| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 65.2 | Moderate dipole interactions |

| Non-Polar | n-Heptane | 1.9 | < 0.5 | Inability to overcome lattice energy |

| Aqueous | Water (pH 7.4 Buffer) | 80.1 | 1.2 | Limited by the hydrophobic aromatic core |

Standardized Experimental Protocol: Self-Validating Solubility Determination

To ensure trustworthiness and reproducibility, solubility must be measured as a thermodynamic endpoint rather than a kinetic one. The following Shake-Flask to HPLC-UV protocol includes built-in validation steps to prevent common analytical errors.

Phase 1: Isothermal Equilibration

-

Solvent Preparation : Dispense 1.0 mL of the target organic solvent into a 2.0 mL glass HPLC vial.

-

Solid Addition : Incrementally add solid 2-(Pyridin-3-yloxy)acetonitrile until a persistent, undissolved pellet remains (indicating saturation).

-

Equilibration : Seal the vial and agitate at 300 rpm on a thermoshaker set strictly to 25.0 ± 0.1°C for 48 hours.

-

Causality: A minimum of 48 hours is required to ensure the transition from kinetic dissolution to true thermodynamic equilibrium. Premature sampling often leads to supersaturation artifacts, artificially inflating the recorded solubility.

-

Phase 2: Phase Separation & Self-Validation

-

Centrifugation : Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to pellet the excess solid.

-

Filtration : Draw the supernatant through a 0.45 µm PTFE syringe filter.

-

Causality: PTFE is strictly mandated over Nylon or PVDF. Nylon membranes can cause non-specific adsorption of the lipophilic ether moiety, which would artificially lower the measured solubility of the compound.

-

-

Validation Check : Inspect the filtrate for the Tyndall effect using a laser pointer. If light scattering is observed, colloidal aggregates are present, and ultracentrifugation (100,000 x g) is required before proceeding.

Phase 3: HPLC-UV Quantification

-

Dilution : Dilute the filtrate 1:100 in the mobile phase (e.g., 50:50 MeCN:Water) containing a known concentration of an internal standard (e.g., benzamide) to correct for injection volume errors.

-

Analysis : Inject 5 µL onto a C18 reverse-phase column. Monitor absorbance at 254 nm. Calculate concentration against a pre-established 5-point calibration curve.

Figure 1: Self-validating thermodynamic solubility determination workflow for organic solvents.

Downstream Applications: PIM-1 Kinase Inhibition

The solubility data of 2-(Pyridin-3-yloxy)acetonitrile is directly applicable to its use as a precursor in medicinal chemistry. The (pyridin-3-yloxy) scaffold is a recognized pharmacophore for inhibiting PIM-1 kinase , a serine/threonine enzyme overexpressed in various hematological malignancies and solid tumors. High solubility in polar aprotic solvents (like DMSO and DMF) is crucial for the subsequent cross-coupling and nucleophilic substitution reactions required to build the final inhibitor molecules.

Once synthesized, these derivatives act as competitive inhibitors in the PIM-1 signaling cascade, preventing the phosphorylation of downstream targets like BAD and c-Myc, thereby inducing apoptosis in tumor cells.

Figure 2: PIM-1 kinase signaling cascade and competitive inhibition by pyridin-3-yloxy ligands.

Conclusion

Understanding the solubility profile of 2-(Pyridin-3-yloxy)acetonitrile is not merely a logistical requirement; it is a fundamental physicochemical parameter that dictates synthetic strategy. By leveraging its high solubility in polar aprotic and moderately polar halogenated solvents, chemists can optimize reaction concentrations, improve yields, and streamline the purification of complex bitopic ligands and kinase inhibitors.

References

-

2-Amino-2-(pyridin-3-yl)acetonitrile | CID 15180125 . PubChem, National Library of Medicine. Available at:[Link]

Methodological & Application

Application Note: High-Efficiency O-Alkylation of 3-Hydroxypyridine with Chloroacetonitrile

Abstract

This application note details a robust protocol for the O-alkylation of 3-hydroxypyridine using chloroacetonitrile. While 3-hydroxypyridine is an ambident nucleophile capable of reacting at both the oxygen and nitrogen centers, this procedure utilizes specific solvent and base effects to favor the formation of the neutral ether, (pyridin-3-yloxy)acetonitrile, over the cationic N-alkylated pyridinium salt. The guide includes mechanistic insights, a step-by-step experimental workflow, safety protocols for handling toxic nitriles, and analytical validation criteria.

Introduction & Strategic Importance

The (pyridin-3-yloxy)acetonitrile scaffold is a high-value intermediate in medicinal chemistry, serving as a precursor for amino-alcohol pharmacophores, enzyme inhibitors, and complex heterocycles found in analgesic and anti-inflammatory drugs.

The Challenge: Ambident Nucleophilicity

3-Hydroxypyridine exists in a tautomeric equilibrium between its neutral enol form and a zwitterionic form. Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (favoring N-alkylation), 3-hydroxypyridine retains significant aromatic character. However, under basic conditions, the resulting anion can react at:

-

Oxygen (O-alkylation): Yields the desired neutral ether.

-

Nitrogen (N-alkylation): Yields a quaternary pyridinium salt.

Achieving high O-selectivity requires manipulating the Hard-Soft Acid-Base (HSAB) parameters of the reaction environment.

Mechanistic Insight & Reaction Design

The reaction follows a standard Williamson ether synthesis pathway but is complicated by the competitive N-alkylation.

Reaction Scheme

Caption: Mechanistic pathway showing the competition between O- and N-alkylation. Conditions are tuned to favor the O-pathway.

Selectivity Factors

-

Base Selection (K₂CO₃): The potassium cation coordinates weakly with the oxygen anion compared to lithium or sodium, leaving the oxygen "naked" and more nucleophilic.

-

Solvent (DMF vs. Acetone): Polar aprotic solvents like DMF dissociate the ion pair, increasing the reactivity of the oxy-anion. While Acetone is common, DMF is preferred here to ensure complete solubility of the zwitterionic starting material.

-

Leaving Group: Chloroacetonitrile is a "hard" electrophile (due to the electron-withdrawing nitrile), which matches well with the "hard" oxygen nucleophile (HSAB theory).

Detailed Experimental Protocol

Reagents and Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |

| 3-Hydroxypyridine | 95.10 | 1.0 | Solid | Substrate |

| Chloroacetonitrile | 75.50 | 1.2 | 1.19 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Solid | Base |

| Sodium Iodide (NaI) | 149.89 | 0.1 | Solid | Catalyst (Finkelstein) |

| DMF (Anhydrous) | - | - | 0.944 | Solvent (0.2 - 0.5 M) |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

-

Add 3-Hydroxypyridine (1.0 equiv) and Potassium Carbonate (2.0 equiv).

-

Optional: Add Sodium Iodide (0.1 equiv). This generates iodoacetonitrile in situ, which is more reactive, though the reaction proceeds well without it at slightly higher temperatures.

-

Seal the flask with a septum and purge with Nitrogen (or Argon) for 5 minutes.

-

Add anhydrous DMF via syringe (Concentration ~0.3 M relative to substrate).

-

Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.

Step 2: Alkylation

-

Add Chloroacetonitrile (1.2 equiv) dropwise via syringe. CAUTION: Highly toxic.[2] Handle only in a fume hood.

-

Heat the reaction mixture to 60°C .

-

Monitor the reaction by TLC (Eluent: 50% EtOAc in Hexanes) or LCMS.

-

TLC Observation: The product will be less polar (higher Rf) than the starting material. The N-alkylated byproduct will remain at the baseline.

-

Time: Reaction is typically complete within 3–6 hours.

-

Step 3: Workup (Critical for Purity)

-

Cool the mixture to RT.

-

Dilute the reaction mixture with Water (5x reaction volume) and Ethyl Acetate (EtOAc).

-

Transfer to a separatory funnel.

-

Extract the aqueous layer with EtOAc (3 x 30 mL).

-

Note: The desired O-alkylated product partitions into the organic layer. The ionic N-alkylated byproduct and excess base remain in the aqueous layer.

-

-

Wash the combined organic layers with:

-

Water (2 x 20 mL) to remove residual DMF.

-

Brine (1 x 20 mL).

-

-

Dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude oil/solid.

Step 4: Purification

-

If the crude purity is >90% (by NMR), recrystallization from Ethanol/Hexane may suffice.

-

Otherwise, purify via Flash Column Chromatography :

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient 10% → 40% EtOAc in Hexanes.

-

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of the target ether.

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Pyridine Ring: Look for 4 aromatic protons.

-

δ ~8.3–8.4 ppm (d/s, H-2, adjacent to N and O)

-

δ ~8.2 ppm (d, H-6, adjacent to N)

-

δ ~7.4–7.5 ppm (m, H-4, H-5)

-

-

O-Methylene (-O-CH₂-CN): This is the diagnostic signal.

-

δ 5.10 – 5.25 ppm (Singlet, 2H).

-

Differentiation: If N-alkylation occurred, the CH₂ attached to the positive nitrogen would likely appear further downfield, and the pyridine ring protons would shift significantly downfield due to the cationic charge.

-

Mass Spectrometry (LCMS)

-

ESI (+): m/z = 135.1 [M+H]⁺ (Calculated MW = 134.14).

Safety & Handling (Crucial)

Chloroacetonitrile is a hazardous alkylating agent.

-

Toxicity: Metabolizes to cyanide in the body. Fatal if swallowed, inhaled, or absorbed through skin.

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat. Always work in a functioning fume hood.[3]

-

Decontamination: Treat spills or waste glassware with dilute bleach (sodium hypochlorite) or NaOH solution to hydrolyze the nitrile and alkyl halide before disposal.

References

-

Selectivity in Pyridone/Hydroxypyridine Alkylation: Reynard, G.; Lai, C.; Lebel, H. Tetrahedron Letters2024 , 155396.[4] "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species." Link

-

General Procedure for O-Alkylation of Phenols with Chloroacetonitrile: Reisner, D. B.; Horning, E. C. Organic Syntheses1950 , 30, 22. "Chloroacetonitrile."[5] Link

-

Ambident Nucleophile Characterization: LaPlante, S. R., et al. Bioorganic & Medicinal Chemistry Letters2013 , 23(16), 4663-4668.[6] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Link

-

Synthesis of Pyridin-3-yloxy Derivatives: Huang, B., et al. Chemical Biology & Drug Design2016 , 87, 283–289.[7] "Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives." Link

Sources

- 1. CN102838531A - Synthesis method of pyridylacetonitrile - Google Patents [patents.google.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. echemi.com [echemi.com]

- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

Technical Guide: Hydrolysis Strategies for 2-(Pyridin-3-yloxy)acetonitrile

Abstract & Strategic Overview

The conversion of 2-(pyridin-3-yloxy)acetonitrile to 2-(pyridin-3-yloxy)acetic acid represents a critical transformation in the synthesis of heteroaryl ether scaffolds, commonly found in agrochemicals (e.g., phenoxyacetic acid herbicide analogs) and pharmaceutical intermediates.

This transformation is a nitrile hydrolysis (

Core Chemical Challenges

-

Amphoteric Product: The product contains a basic pyridine nitrogen (

) and an acidic carboxylic acid ( -

Ether Linkage Stability: The aryl-alkyl ether bond (

) is generally stable under standard hydrolytic conditions but can be susceptible to cleavage under extreme Lewis acidic conditions or high-temperature hydrobromic acid. -

Partial Hydrolysis: Incomplete hydrolysis yields the primary amide (2-(pyridin-3-yloxy)acetamide), a common impurity that must be monitored.

Mechanistic Analysis & Pathway

The hydrolysis proceeds via a stepwise nucleophilic addition of water to the nitrile carbon.

-

Step 1 (Amide Formation): The nitrile is hydrated to the primary amide. This step is often faster but can stall if conditions are too mild.

-

Step 2 (Acid Formation): The amide bond is cleaved to release ammonia and form the carboxylic acid. This is the rate-determining step in many basic hydrolysis protocols.

Graphviz Pathway Diagram

Figure 1: Stepwise hydrolysis pathway from nitrile to zwitterionic acid via the amide intermediate.

Experimental Protocols

Method A: Acidic Hydrolysis (High Purity Salt Formation)

Best for: Generating the stable hydrochloride salt or when the substrate is sensitive to oxidation in base. Mechanism: Acid-catalyzed nucleophilic attack. The pyridine ring is protonated, increasing solubility in the aqueous medium.

Reagents

-

Substrate: 2-(Pyridin-3-yloxy)acetonitrile (1.0 eq)

-

Acid: 6M Hydrochloric Acid (HCl) (10-15 eq)

-

Solvent: Water (or 1,4-Dioxane/Water 1:1 if solubility is poor)

Protocol

-

Setup: Charge a round-bottom flask with the nitrile substrate.

-

Addition: Add 6M HCl (approx. 10 mL per gram of substrate).

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring.-

Checkpoint: Monitor by HPLC or TLC after 2 hours. The amide intermediate may persist. Continue reflux until amide is <1% (typically 4–6 hours).

-

-

Concentration: Cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove excess HCl and water.

-

Isolation (Salt): The residue is the hydrochloride salt.[1] Triturate with acetone or diethyl ether to induce crystallization. Filter and dry.[2]

-

Yield Expectation: >90% as HCl salt.

-

Method B: Alkaline Hydrolysis (Precipitation of Free Acid)

Best for: Large-scale synthesis and direct isolation of the zwitterionic free acid without chromatography. Mechanism: Base-catalyzed hydrolysis.[3] Evolution of ammonia gas drives the reaction forward.

Reagents

-

Substrate: 2-(Pyridin-3-yloxy)acetonitrile (1.0 eq)

-

Base: Sodium Hydroxide (NaOH), 10-20% aq. solution (3.0 - 4.0 eq)

-

Solvent: Ethanol/Water (1:1 v/v) to ensure substrate solubility.

Protocol

-

Dissolution: Dissolve the nitrile in Ethanol/Water (1:1).

-

Basification: Add the NaOH solution.

-

Reflux: Heat to reflux (

).-

Observation: Ammonia gas will evolve. Ensure the system is vented (do not seal).

-

Duration: 3–6 hours. Monitor for disappearance of the nitrile and amide.

-

-

Workup (The "Isoelectric Precipitation"):

-

Cool the reaction mixture to room temperature.

-

Evaporate the ethanol under reduced pressure.

-

Critical Step: The remaining aqueous solution contains the sodium carboxylate (soluble).

-

Slowly add 6M HCl or Glacial Acetic Acid dropwise while monitoring pH.

-

Target pH: Adjust to pH 3.5 – 4.5 . This is the isoelectric point where the zwitterion is least soluble.

-

-

Filtration: The product should precipitate as a white/off-white solid. Stir at

for 30 minutes to maximize yield. Filter and wash with a small amount of cold water.

Comparative Data & Validation

| Feature | Method A (Acidic) | Method B (Alkaline) |

| Primary Product Form | Hydrochloride Salt ( | Free Acid / Zwitterion ( |

| Reaction Time | 4 - 8 Hours | 3 - 6 Hours |

| By-products | Ammonium Chloride ( | Ammonia ( |

| Purification | Trituration / Recrystallization | Isoelectric Precipitation |

| Scalability | High | Very High (Avoids evaporation of strong acid) |

Analytical Validation Markers

-

1H NMR (DMSO-d6):

-

Look for the disappearance of the

singlet associated with the nitrile ( -

Diagnostic: The pyridine protons will shift downfield in the salt form compared to the free base.

-

-

IR Spectroscopy:

-

Disappearance of the sharp Nitrile stretch (

) at -

Appearance of the broad Carboxylic Acid

stretch (

-

Troubleshooting & Optimization

Workflow Logic Diagram

Figure 2: Decision tree for reaction monitoring and product isolation.

Common Issues

-

Incomplete Hydrolysis (Amide Stalling):

-

Cause: Reaction temperature too low or base concentration too weak.

-

Fix: Increase temperature to true reflux or add

(mild oxidative hydrolysis) if using basic conditions (Radziszewski reaction modification), though standard acid/base reflux is usually sufficient for this substrate.

-

-

No Precipitation at pH 4:

-

Cause: Solution is too dilute.

-

Fix: Concentrate the aqueous phase to 20% of the original volume. The product is moderately water-soluble due to the pyridine ring; minimizing water volume is crucial.

-

References

-

BenchChem. Preparation of (Pyridin-3-yloxy)-acetic acid: An In-depth Technical Guide. (Accessed 2023). Link

-

Organic Chemistry Tutor. Mechanism of Nitrile Hydrolysis (Acidic and Basic Conditions). (Accessed 2023). Link

-

Czuba, W., & Banak-Tabkowska, J. (1979).[4] Hydrolysis derivatives of (pyridyl-2)acetonitrile.[4] Polish Journal of Pharmacology and Pharmacy, 31(1), 59-63.[4] Link

- Vertex AI Search.Synthesis of 2-(Pyridin-3-yloxy)

Sources

Application Notes & Protocols: Strategic Cyclization of 2-(Pyridin-3-yloxy)acetonitrile for Heterocyclic Scaffold Synthesis

Introduction: The Strategic Value of 2-(Pyridin-3-yloxy)acetonitrile

In the landscape of modern medicinal chemistry and drug discovery, the assembly of novel heterocyclic scaffolds remains a cornerstone of innovation. 2-(Pyridin-3-yloxy)acetonitrile emerges as a highly valuable and versatile building block, distinguished by its unique trifecta of structural features: a pyridine ring, an ether linkage, and a reactive α-activated nitrile group. The pyridine moiety is a well-established "privileged scaffold," known for its ability to engage in favorable interactions with a multitude of biological targets.[1] The activated methylene group, positioned between the electron-withdrawing nitrile and the oxygen atom, provides a potent nucleophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth exploration of the application of 2-(Pyridin-3-yloxy)acetonitrile in key cyclization reactions. We move beyond simple procedural lists to explain the mechanistic rationale behind these transformations, offering researchers the foundational knowledge to adapt and innovate. The protocols described herein are designed as self-validating systems, incorporating checkpoints for reaction monitoring and product characterization, ensuring both reproducibility and scientific rigor.

Core Application 1: Synthesis of Fused Thieno[2,3-b]pyridines via Gewald Reaction

The synthesis of thieno[2,3-b]pyridines is of significant interest due to their demonstrated biological activities, including the ability to sensitize cancer cells to chemotherapy by modulating DNA repair pathways.[2] The Gewald reaction, a powerful multicomponent condensation, offers a direct and efficient route to this scaffold using the activated nitrile of 2-(Pyridin-3-yloxy)acetonitrile.

Mechanistic Rationale

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes that proceeds through the condensation of an α-activated acetonitrile, a carbonyl compound (ketone or aldehyde), and elemental sulfur, all mediated by a base. The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the acetonitrile. The resulting α,β-unsaturated nitrile then undergoes a Michael addition of sulfur, followed by an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product. When the starting acetonitrile contains a pyridine ring as in our case, the resulting product is a fused thieno[2,3-b]pyridine system.

Workflow for Thieno[2,3-b]pyridine Synthesis

Caption: General workflow for the Gewald synthesis of a thieno[2,3-b]pyridine derivative.

Detailed Experimental Protocol: Synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-b]pyridine derivative

This protocol is adapted from established methods for the synthesis of related thieno[2,3-b]pyridines.[2][3]

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(Pyridin-3-yloxy)acetonitrile (1.0 eq), cyclohexanone (1.0 eq), and elemental sulfur (1.1 eq) to ethanol (30 mL).

-

Initiation of Reaction: To the stirred suspension, add morpholine (0.5 eq) as the basic catalyst. The choice of a secondary amine like morpholine is critical as it effectively catalyzes both the initial Knoevenagel condensation and the subsequent cyclization steps.

-

Thermal Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid sequentially with cold water, a small amount of cold ethanol to remove unreacted starting materials and impurities, and finally with diethyl ether.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

Data Summary: Representative Thieno[2,3-b]pyridine Syntheses

The following table summarizes conditions and outcomes for analogous Gewald-type syntheses, demonstrating the versatility of this approach.

| Starting Nitrile | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2-Cyano-N-phenylacetamide | Cyclohexanone | Piperidine | Ethanol | 5 | 85 | [2] |

| Malononitrile | Acetophenone | Morpholine | Ethanol | 6 | 90 | [3] |

| Ethyl Cyanoacetate | Cyclopentanone | Triethylamine | DMF | 4 | 88 | [4] |

Core Application 2: Intramolecular Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a classical and robust method for constructing five- and six-membered rings through the intramolecular cyclization of dinitriles.[5][6] To apply this reaction using 2-(Pyridin-3-yloxy)acetonitrile, the molecule must first be elaborated to contain a second nitrile functionality. This two-step approach significantly broadens the synthetic utility of the starting material.

Mechanistic Rationale

The reaction is driven by the formation of a resonance-stabilized carbanion α to one of the nitrile groups.[7] This carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the second nitrile group. This cyclization yields a cyclic imine, which rapidly tautomerizes to the more stable enamine. Subsequent acidic hydrolysis of the enamine furnishes the final product, a cyclic α-cyanoketone, a highly versatile intermediate for further synthetic transformations.[5][8]

Synthetic Pathway and Mechanism

Caption: Two-step strategy for α-cyanoketone synthesis via Thorpe-Ziegler cyclization.

Detailed Experimental Protocol: Thorpe-Ziegler Cyclization

This protocol is a generalized procedure based on well-established methodologies for this reaction.[6][9]

Part A: Synthesis of the Dinitrile Precursor

-

Anion Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF. Cool the suspension to 0 °C.

-

Nucleophilic Addition: Dissolve 2-(Pyridin-3-yloxy)acetonitrile (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete deprotonation.

-

Alkylation: Cool the resulting anion solution back to 0 °C and add the appropriate ω-haloalkanenitrile (e.g., 3-chloropropionitrile, 1.0 eq) dropwise. Let the reaction warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dinitrile by column chromatography.

Part B: Intramolecular Cyclization

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, add the purified dinitrile precursor (1.0 eq) to anhydrous toluene.

-

Base Addition: Add a strong, non-nucleophilic base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) (1.5 eq) portion-wise at room temperature. The use of a strong base is essential to deprotonate the α-carbon efficiently.[9]

-

Cyclization: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Hydrolysis: After cooling, carefully quench the reaction with a saturated aqueous solution of NH₄Cl, followed by the addition of 2M HCl until the pH is ~2. Stir vigorously for 1 hour to facilitate the hydrolysis of the enamine intermediate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting α-cyanoketone via column chromatography.

Core Application 3: Multicomponent Synthesis of Highly Substituted Pyridines